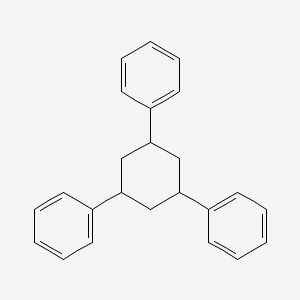

1,3,5-Triphenylcyclohexane

Description

Academic Significance of Polycyclic Aromatic Systems and Cyclohexane (B81311) Derivatives

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are a significant class of organic compounds, known for their presence in the environment and, in some cases, their carcinogenic properties. iupac.orgasm.orgtandfonline.com The study of cyclohexane derivatives is fundamental to stereochemistry and conformational analysis, providing key insights into the three-dimensional arrangement of atoms and its influence on molecular stability and reactivity. cutm.ac.inlibretexts.org The fusion of aromatic systems with a cyclohexane core, as seen in 1,3,5-triphenylcyclohexane, presents a unique molecular architecture for investigating the interplay between rigid, planar aromatic groups and a flexible, puckered aliphatic ring. This combination allows for the study of complex stereochemical relationships and electronic interactions.

Historical Development of Research on Phenyl-Substituted Cyclohexanes

Research into phenyl-substituted cyclohexanes has a long history, driven by an interest in understanding how bulky substituents influence the conformational preferences of the cyclohexane ring. Early studies focused on the synthesis and conformational analysis of monosubstituted and disubstituted phenylcyclohexanes. acs.org The development of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, has enabled more detailed investigations into the precise structures and dynamic behaviors of these molecules. nih.gov Over the decades, the focus has expanded to include more complex polysubstituted systems like this compound, examining the intricate steric and electronic effects that arise from multiple phenyl substitutions.

Current Research Landscape and Unaddressed Questions Pertaining to this compound

Current research on this compound is multifaceted. It is recognized as a styrene (B11656) trimer, which can be found as an impurity in polystyrene products, leading to investigations into its migration from food containers and potential biological effects. nih.govebi.ac.ukresearchgate.net Studies have explored its presence in the environment and its role in the biodegradation of polystyrene by organisms such as mealworm larvae. ebi.ac.ukresearchgate.netmdpi.com

Despite these advancements, several questions remain. While some research suggests a low risk of genotoxicity and no endocrine-disrupting effects for this compound, a comprehensive toxicological profile is still developing. researchgate.net The precise mechanisms of its formation during styrene polymerization and its degradation pathways in biological systems are areas of ongoing investigation. ebi.ac.ukacs.org Furthermore, a complete understanding of the conformational landscape and the energy barriers between different stereoisomers is still being refined through advanced computational and experimental methods.

Interdisciplinary Relevance of this compound in Contemporary Chemical Science

The study of this compound holds relevance across several disciplines. In materials science , its presence as a styrene trimer is significant for understanding the composition and potential leachables of polystyrene plastics. In environmental chemistry , it serves as a marker for plastic contamination and is studied in the context of bioremediation. ebi.ac.ukresearchgate.net For synthetic organic chemists , the molecule presents challenges and opportunities in stereoselective synthesis and as a scaffold for creating complex molecular architectures. acs.org Its unique structural features also make it a subject of interest in physical organic chemistry for studies on conformational analysis and non-covalent interactions.

Detailed Research Findings

Physical and Chemical Properties

This compound is a white crystalline powder with the molecular formula C₂₄H₂₄ and a molecular weight of approximately 312.45 g/mol . nih.gov Its physical properties are influenced by its bulky phenyl substituents.

Interactive Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₄ | nih.gov |

| Molecular Weight | 312.45 g/mol | |

| Appearance | White crystalline powder | |

| Boiling Point | 460.6°C at 760 mmHg | alfa-chemistry.com |

| Flash Point | 229.7°C | alfa-chemistry.com |

| Density | 1.044 g/cm³ | alfa-chemistry.com |

Spectroscopic Data

Spectroscopic methods are crucial for the identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to determine the connectivity and stereochemistry of the molecule. Variable-temperature NMR studies have been employed to investigate the dynamics of ring flipping and the relative populations of different conformers. acs.org

Mass Spectrometry (MS) : Gas chromatography-mass spectrometry (GC-MS) is a key technique for detecting and identifying this compound, particularly in environmental and food-related samples. acs.orgspectrabase.com The electron ionization mass spectrum shows characteristic fragmentation patterns. acs.org

Infrared (IR) Spectroscopy : FTIR spectroscopy provides information about the vibrational modes of the molecule, confirming the presence of both aliphatic C-H bonds in the cyclohexane ring and aromatic C-H and C=C bonds in the phenyl groups. spectrabase.com

Interactive Table 2: Spectroscopic Data for this compound

| Technique | Key Observations | Source |

| ¹³C NMR | Contains signals for methylene, methine, and quaternary carbons. | acs.org |

| GC-MS | Used for identification and quantification in complex mixtures. | acs.orgspectrabase.com |

| FTIR | Shows characteristic peaks for aliphatic and aromatic C-H and C=C stretching. | spectrabase.com |

Stereoisomerism and Conformational Analysis

The 1,3,5-substitution pattern on the cyclohexane ring gives rise to stereoisomers. The two primary stereoisomers are the cis and trans forms. The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain. cutm.ac.in

cis-1,3,5-Triphenylcyclohexane : In this isomer, all three phenyl groups can be in equatorial positions (all-cis or cis,cis). This conformation is sterically hindered.

trans-1,3,5-Triphenylcyclohexane : A more stable arrangement is the cis,trans isomer, where two phenyl groups are in equatorial positions and one is in an axial position.

The energy barrier for the chair-to-chair interconversion (ring flipping) is significantly higher for this compound (approximately 19 kcal/mol) compared to unsubstituted cyclohexane, due to the steric bulk of the phenyl groups. This high barrier can "lock" the molecule into specific conformations at ambient temperatures. At 25°C, there is a 95:5 equilibrium favoring the cis,trans configuration over the all-cis isomer.

Crystal Structure

X-ray crystallography of derivatives of this compound has provided detailed insights into its solid-state structure. For instance, the crystal structure of 2,4-dibenzoyl-1,3,5-triphenylcyclohexan-1-ol reveals a triclinic crystal system. nih.gov In the solid state, the cyclohexane ring adopts a chair conformation with the bulky phenyl and benzoyl groups occupying equatorial positions to minimize steric hindrance. nih.gov The phenyl rings are typically splayed to reduce steric strain, with significant dihedral angles relative to the plane of the cyclohexane ring. The crystal packing is often dominated by C-H···π interactions.

Interactive Table 3: Crystallographic Data for a this compound Derivative

| Parameter | Value | Source |

| Crystal System | Triclinic | |

| Space Group | P-1 | |

| a (Å) | 12.3059 | |

| b (Å) | 12.3943 | |

| c (Å) | 20.45 | |

| α (°) | 94.385 | |

| β (°) | 97.292 | |

| γ (°) | 101.074 |

Structure

3D Structure

Properties

IUPAC Name |

(3,5-diphenylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21/h1-15,22-24H,16-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPJVAWPIRGOJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(CC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182572 | |

| Record name | 1,3,5-Triphenylcyclohexane, cis,trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17342-60-8, 28336-57-4, 234079-32-4 | |

| Record name | 1,3,5-Triphenylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17342-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triphenylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017342608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triphenylcyclohexane, cis,trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028336574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triphenylcyclohexane, cis,cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0234079324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triphenylcyclohexane, cis,trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triphenylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRIPHENYLCYCLOHEXANE, CIS,TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMS11A8E8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3,5-TRIPHENYLCYCLOHEXANE, CIS,CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV867N38SU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3,5-Triphenylcyclohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Reaction Mechanisms

Established Methodologies for the Chemical Synthesis of 1,3,5-Triphenylcyclohexane and Analogues

The synthesis of this compound has been approached through several established chemical routes, each with specific conditions and starting materials.

One common method for synthesizing this compound involves the reduction of 1,3,5-triphenylbenzene (B1329565). This transformation is typically achieved through catalytic hydrogenation or using dissolving metal reductions. For instance, a documented method involves the use of sodium metal in a mixture of tetrahydrofuran (B95107) and ethanol (B145695) at low temperatures. lookchem.com This Birch-type reduction effectively saturates the central aromatic ring to yield the desired cyclohexane (B81311) core.

Another synthetic approach starts from β-methylchalcone. google.com This method utilizes a Lewis acid or a protonic acid as a catalyst to induce a cyclotrimerization reaction. The reaction can be performed with minimal solvent and proceeds over 12 to 24 hours. google.com Optimization of this process has shown that yields can be significantly high, often ranging from 70-90% after purification by silica (B1680970) gel column chromatography. google.com

| Starting Material | Key Reagents/Catalyst | Solvent(s) | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| 1,3,5-Triphenylbenzene | Sodium, Ammonia | Tetrahydrofuran, Ethanol | -33 °C | 1 h | Data not specified |

| β-Methylchalcone | p-Toluenesulfonic acid (Protonic Acid) | Dichloroethane (minimal) | 80 °C | 12 h | 70-90% |

| β-Methylchalcone | Lewis Acid | Minimal or no solvent | Not specified | 12-24 h | 70-90% |

The synthesis of specifically the 1,3,5-isomer requires careful control over reaction conditions to ensure the desired regioselectivity. In reactions like the acid-catalyzed trimerization of styrene (B11656) or its derivatives, a mixture of cyclic trimers, including the 1,3,5- and 1,2,4-isomers, can be formed. The choice of catalyst, whether acidic or basic, can influence the product distribution. Achieving high regioselectivity for the 1,3,5-substitution pattern often depends on leveraging the thermodynamic stability of this particular isomer, where the bulky phenyl groups are maximally separated on the cyclohexane ring. The study of reaction conditions is crucial for maximizing the yield of the desired product while minimizing the formation of other isomers. nih.gov

Mechanistic Pathways of Formation for this compound

The formation of this compound is not only a result of targeted synthesis but also occurs as a product in other significant chemical processes, such as polymer degradation and as a by-product in various organic reactions.

This compound is well-documented as a cyclic trimer of styrene. Consequently, it is often found as an impurity or a degradation product in polystyrene. chemicalbook.comebi.ac.uk During the thermal or chemical degradation of polystyrene, the polymer chain can break down, leading to the formation of monomers, dimers, and trimers of styrene. The cationic polymerization or oligomerization of styrene can lead to the formation of this stable cyclic trimer. Its presence has been identified in polystyrene food containers and is a subject of study in the context of plastic contamination and recycling. ebi.ac.uk For instance, a GC-MS method used to analyze the biodegradation of polystyrene by Tenebrio molitor larvae identified this compound as one of the generated chemical compounds. ebi.ac.uk

The formation of this compound as a by-product can occur in reactions where conditions are favorable for the cyclotrimerization of phenyl-containing reactants. For example, acid-catalyzed reactions involving styrene or phenylacetylene (B144264) can inadvertently produce cyclic oligomers. The mechanism often involves the formation of a carbocation intermediate which then reacts sequentially with two other monomer units before an intramolecular cyclization occurs to form the stable six-membered ring. The stability of the 1,3,5-isomer often makes it a notable, if unintended, product in such reaction mixtures.

Novel Synthetic Strategies for Advanced this compound Derivatives

Modern synthetic chemistry offers a variety of powerful tools for creating complex molecules. While not always applied directly to this compound itself, these strategies are used to synthesize advanced derivatives of the core 1,3,5-trisubstituted cyclohexane ring and related structures like 1,3,5-triazines.

Novel approaches often focus on improving efficiency, yield, and environmental friendliness. For example, microwave-assisted and ultrasound-assisted methods have been developed for the synthesis of 1,3,5-triazine (B166579) derivatives, significantly shortening reaction times from hours to minutes and often allowing for the use of greener solvents like water. mdpi.com These green chemistry approaches reduce energy consumption and waste. chim.itresearchgate.net

Furthermore, advanced cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for creating complex architectures. beilstein-journals.orgresearchgate.net These palladium-catalyzed reactions could be employed to synthesize this compound derivatives by starting with a functionalized cyclohexane core (e.g., a tri-halogenated cyclohexane) and coupling it with phenylboronic acid or phenylacetylene, respectively. Such methods offer high selectivity and functional group tolerance, enabling the construction of highly tailored molecules.

A specific example of a complex derivative based on a related scaffold is N,N',N''-tris(2-pyridylmethyl)-cis,cis-1,3,5-triaminocyclohexane (tachpyr), which has been synthesized and evaluated for its potent antitumor activity. nih.gov The synthesis of such functionalized cyclohexane derivatives highlights the potential for creating advanced molecules built upon the 1,3,5-substituted cyclohexane framework. nih.gov

Catalysis in the Synthesis of this compound Structures

The catalytic landscape for the synthesis of this compound is dominated by acid catalysis, with zeolites emerging as a significant class of materials capable of influencing the product distribution in styrene oligomerization. The acidic properties and porous structure of zeolites can be tailored to favor the formation of trimers over dimers or higher polymers.

Detailed Research Findings

Research into the oligomerization of styrene has revealed that catalyst structure is a key determinant of the product selectivity. While some catalysts predominantly yield linear dimers, others can facilitate the formation of a significant trimer fraction, which includes this compound.

One notable study investigated the oligomerization of styrene using various zeolites and found that the catalyst's structural type directly influences the product distribution. For instance, zeolites with larger pores and specific acid site distributions are more conducive to the formation of bulkier trimer structures.

A key finding is that under certain conditions, the use of a less active zeolite, such as zeolite Y , can lead to a product mixture where dimers and trimers are the predominant components, constituting 60-80% of the product when the reaction is carried out in bulk (without a solvent). researchgate.net In contrast, more active zeolites like ZSM-12 and Beta tend to favor the formation of linear dimers. researchgate.net This suggests that a catalyst with moderate acidity and appropriate pore geometry is crucial for steering the reaction towards trimerization.

The mechanism of this acid-catalyzed cyclotrimerization is believed to proceed through a cationic pathway. The initiation step involves the protonation of a styrene monomer by a Brønsted acid site on the catalyst, forming a carbocation. This carbocation then reacts with two additional styrene monomers in a stepwise fashion. The final step involves an intramolecular electrophilic attack, leading to the formation of the six-membered cyclohexane ring, followed by deprotonation to regenerate the catalytic site and release the this compound product. The stereochemistry of the final product (cis and trans isomers) is influenced by the steric constraints imposed by the catalyst's pores and the stability of the carbocation intermediates.

The table below summarizes the influence of different zeolite catalysts on the product distribution of styrene oligomerization, highlighting the conditions that favor trimer formation.

| Catalyst | Predominant Product(s) | Trimer Content | Reference |

| Zeolite Y | Dimers and Trimers | 60-80% (in bulk) | researchgate.net |

| Zeolite ZSM-12 | Linear Dimers | Low | researchgate.net |

| Zeolite Beta | Linear Dimers | Low | researchgate.net |

It is important to note that the intentional, high-yield synthesis of this compound remains a challenge, with many catalytic systems favoring either polymerization or the formation of linear oligomers. The research in this area continues to focus on the design of highly selective catalysts that can control the intricate reaction pathways of styrene oligomerization to produce specific cyclic products.

Stereochemical and Conformational Analysis

Fundamental Principles of Cyclohexane (B81311) Stereoisomerism and Conformational Dynamics

To appreciate the complexities of 1,3,5-triphenylcyclohexane, one must first grasp the fundamental principles governing the stereoisomerism and conformational behavior of the cyclohexane ring. The cyclohexane molecule is not a planar hexagon; instead, it adopts a puckered, three-dimensional structure to alleviate ring strain. The most stable of these is the "chair" conformation, which minimizes both angle strain (deviation from the ideal tetrahedral bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent bonds). cutm.ac.in

In the chair conformation, the twelve hydrogen atoms of cyclohexane are not equivalent. They are classified into two distinct types: axial and equatorial. cutm.ac.in Six hydrogen atoms are positioned parallel to the principal axis of the ring and are termed axial, while the other six are located around the "equator" of the ring and are known as equatorial. cutm.ac.in

A crucial aspect of cyclohexane dynamics is the process of "ring inversion" or "ring flipping," where one chair conformation interconverts into another. During this process, all axial bonds become equatorial, and all equatorial bonds become axial. This interconversion is rapid at room temperature, with an energy barrier of approximately 10.8 kcal/mol for unsubstituted cyclohexane.

When substituents are introduced onto the cyclohexane ring, they can occupy either axial or equatorial positions. The relative stability of the resulting conformers is largely determined by steric interactions. A bulky substituent in an axial position experiences significant steric hindrance from the two other axial hydrogen atoms on the same side of the ring, an unfavorable interaction known as a 1,3-diaxial interaction. libretexts.org To minimize this steric strain, the conformation where the bulky substituent occupies an equatorial position is generally more stable. libretexts.org The energy difference between the axial and equatorial conformers is known as the "A-value" of the substituent.

Elucidation of Stereoisomeric Forms of this compound (e.g., cis-cis, cis-trans)

The 1,3,5-trisubstitution pattern on the cyclohexane ring in this compound gives rise to different stereoisomers. These isomers are classified based on the relative orientation of the phenyl groups with respect to the plane of the cyclohexane ring. The primary stereoisomers are the cis-cis and cis-trans forms. A third possibility, the trans-trans isomer, is generally considered sterically disfavored.

Analogous to the simpler 1,3,5-trimethylcyclohexane, which has two distinct cis-trans isomers, this compound also exists in these stereoisomeric forms. stackexchange.com In the cis-cis isomer, all three phenyl groups are on the same side of the cyclohexane ring. In the most stable chair conformation of this isomer, all three bulky phenyl groups would ideally occupy equatorial positions to minimize 1,3-diaxial interactions.

The cis-trans isomer has two phenyl groups on one side of the ring and the third on the opposite side. This arrangement necessitates that in a chair conformation, one phenyl group will be in an axial position while the other two are equatorial, or vice-versa.

Comprehensive Conformational Equilibrium and Energetic Landscape Studies

The conformational landscape of this compound is a subject of detailed theoretical and experimental investigation, focusing on the stability of its chair conformations, the dynamics of ring inversion, and the influence of the bulky phenyl substituents.

Theoretical and Experimental Investigations of Chair Conformations

Nuclear Magnetic Resonance (NMR) studies have been instrumental in confirming that the cyclohexane ring in this compound predominantly adopts a chair conformation to minimize steric strain. In a derivative, (1RS,2SR,3RS,4SR,5RS)-2,4-dibenzoyl-1,3,5-triphenylcyclohexan-1-ol, X-ray crystallography revealed a chair conformation with all bulky substituents in equatorial positions. nih.govresearchgate.net

However, the situation is more complex for the unsubstituted this compound. In the cis-cis isomer, where all three phenyl groups could theoretically be equatorial, significant steric hindrance occurs between the ortho-hydrogens of the phenyl groups. This steric clash raises the conformational energy of the all-equatorial cis-cis isomer by 2.9 kcal/mol compared to the cis-trans form. Consequently, at 25°C, there is a 95:5 equilibrium that favors the cis-trans configuration. This indicates that the conformation with two equatorial phenyl groups and one axial phenyl group is the most stable.

The A-value, or conformational free energy, for a single phenyl substituent is typically around 2.9 kcal/mol. However, in the 1,3,5-triphenyl system, the steric effects are not simply additive due to the coupled interactions between the substituents. Density functional theory (DFT) calculations have shown that equatorial phenyl groups can exhibit partial conjugation with the sigma framework of the cyclohexane ring, which can stabilize the chair conformation despite the steric clashes.

Dynamics of Ring Inversion and Interconversion Barriers

The presence of the bulky phenyl substituents significantly hinders the ring-flipping process in this compound. The energy barrier for ring inversion is approximately 19 kcal/mol, which is substantially higher than the 10.8 kcal/mol for unsubstituted cyclohexane. This high energy barrier means that the interconversion between the different chair conformations is slow at ambient temperatures, effectively "locking" the molecule into distinct conformational states.

| Compound | Ring Inversion Energy Barrier (kcal/mol) |

| Cyclohexane | 10.8 |

| This compound | ~19 |

| 1,3-Cyclohexanedione | 1.87 scielo.org.mx |

This table presents a comparison of the energy barriers for ring inversion in different cyclohexane derivatives.

Advanced Spectroscopic Methodologies for Stereochemical and Conformational Elucidation

A variety of advanced spectroscopic techniques are employed to unravel the stereochemical and conformational details of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable-temperature NMR is a powerful tool for studying the dynamic equilibrium between different conformers. By analyzing the changes in the NMR spectrum at different temperatures, researchers can determine the relative populations of the conformers and calculate the energy barrier for ring inversion. Detailed analysis of 1H and 13C NMR spectra, including techniques like DEPT and 1H-13C COSY, can provide information about the connectivity and spatial arrangement of atoms. acs.org For instance, in a derivative of this compound, NMR studies confirmed the presence of a single diastereomer in the crystal structure. nih.gov

X-ray Crystallography: This technique provides a definitive three-dimensional structure of the molecule in the solid state. It has been used to confirm the chair conformation of the cyclohexane ring and to measure the precise bond lengths, bond angles, and dihedral angles, revealing the splayed geometry of the phenyl substituents. nih.gov For a derivative, the crystal structure was determined to be triclinic with the space group P-1.

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is used to identify this compound and its isomers. acs.org The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. acs.org

| Spectroscopic Technique | Information Obtained |

| Variable-Temperature NMR | Conformational equilibrium, ring inversion barrier |

| 1H and 13C NMR | Connectivity, spatial arrangement of atoms nih.govacs.org |

| X-ray Crystallography | 3D structure, bond lengths, bond angles, dihedral angles nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification, molecular weight, fragmentation pattern acs.org |

This table summarizes the key spectroscopic methods used to study this compound and the type of information each provides.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Identification and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of this compound in solution. It provides critical information for identifying its stereoisomers and understanding their conformational dynamics. The 1,3,5-substitution pattern gives rise to two primary stereoisomers: the cis isomer (all three phenyl groups on the same side of the cyclohexane ring) and the trans isomer (one phenyl group on the opposite side to the other two).

The cyclohexane ring in this compound preferentially adopts a chair conformation to minimize steric strain. In the cis isomer, this results in a conformation where all three phenyl groups can occupy equatorial positions (all-e). In the trans isomer, the most stable conformation has two equatorial phenyl groups and one axial phenyl group (e,e,a).

¹H and ¹³C NMR spectroscopy are instrumental in distinguishing between these stereoisomers. epa.gov The chemical shifts and coupling constants of the cyclohexyl protons are particularly sensitive to their axial or equatorial orientation. Protons in an axial position typically resonate at a higher field (lower ppm) compared to their equatorial counterparts due to anisotropic shielding effects from the carbon-carbon single bonds of the ring.

Furthermore, the coupling constants (³J-values) between adjacent protons provide detailed conformational information. A large coupling constant is indicative of a diaxial relationship between protons, while smaller coupling constants are observed for axial-equatorial and equatorial-equatorial interactions.

Variable-temperature NMR studies have been crucial in determining the energetic barriers to ring inversion. Due to the bulky phenyl substituents, the energy barrier for the chair-to-chair interconversion in this compound is significantly higher than in unsubstituted cyclohexane. This restricted rotation can lead to the observation of distinct signals for the axial and equatorial protons at lower temperatures, a phenomenon known as coalescence.

For the trans isomer (e,e,a), the energy barrier for ring flipping is substantial, estimated to be around 19 kcal/mol. This high barrier effectively "locks" the molecule into its preferred conformation at room temperature, making the interconversion between the axial and equatorial phenyl groups negligible. In contrast, the cis,cis isomer, with all phenyl groups in equatorial positions, experiences steric hindrance between the ortho-hydrogens of the phenyl groups. This steric strain raises its conformational energy.

Interactive Table 1: NMR Data for this compound Stereoisomers

| Stereoisomer | Predominant Conformation | Key NMR Observables | Significance |

| cis | all-equatorial (e,e,e) | Single set of signals for phenyl and cyclohexyl groups at room temperature. | Indicates rapid conformational averaging or a highly symmetric structure. |

| trans | di-equatorial, mono-axial (e,e,a) | Distinct signals for axial and equatorial protons. | Confirms a locked chair conformation due to high ring-inversion barrier. |

X-ray Crystallography for Solid-State Structural Research

Crystallographic studies of derivatives of this compound have revealed detailed solid-state structures. For instance, the crystal structure of a derivative has been shown to belong to the triclinic crystal system with the space group P-1. In the solid state, the cyclohexane ring consistently adopts a chair conformation.

The phenyl substituents, due to their steric bulk, arrange themselves to minimize repulsive interactions. In the solid-state structure of the trans isomer, two phenyl groups are found in equatorial positions, and one is in an axial position, which corroborates the findings from solution-state NMR. The phenyl rings are not coplanar with the cyclohexane ring; instead, they are twisted with respect to the plane of the ring to alleviate steric strain. This twisting is characterized by specific dihedral angles.

Interactive Table 2: Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 12.3059 |

| b (Å) | 12.3943 |

| c (Å) | 20.45 |

| α (°) | 94.385 |

| β (°) | 97.292 |

| γ (°) | 101.074 |

Note: The crystallographic data presented is for a derivative of this compound and serves as an illustrative example of the type of information obtained from X-ray crystallography.

Reactivity and Derivatization Studies

Exploration of Chemical Reactivity and Transformation Pathways of 1,3,5-Triphenylcyclohexane

The chemical reactivity of this compound is predominantly dictated by its two key structural components: the cyclohexane (B81311) ring and the three phenyl substituents. The cyclohexane core, a saturated aliphatic ring, is relatively inert under many conditions. However, the phenyl groups, being electron-rich aromatic systems, are susceptible to a variety of chemical transformations.

Electrophilic Aromatic Substitution: Drawing parallels with the structurally similar 1,3,5-triphenylbenzene (B1329565), the phenyl rings of this compound are expected to undergo electrophilic aromatic substitution reactions. Computational studies suggest that the phenyl groups are electron-rich, making them potential sites for such reactions. fujifilm.com For instance, nitration and Friedel-Crafts acylation, common electrophilic substitution reactions, could introduce functional groups onto the phenyl rings, paving the way for a wide range of derivatives. The directing effects of the cyclohexyl substituent would likely favor substitution at the ortho and para positions of the phenyl rings.

Reduction of the Aromatic Rings: A known transformation pathway involves the reduction of the aromatic precursor, 1,3,5-triphenylbenzene, to form this compound. This reaction, which can be achieved through electrochemical methods, demonstrates the possibility of converting the aromatic system into a saturated cyclohexane ring. This suggests that under specific catalytic hydrogenation conditions, the phenyl groups of this compound could potentially be further reduced, although this would require forcing conditions.

Oxidation: The benzylic C-H bonds of the cyclohexane ring, those adjacent to the phenyl groups, are potential sites for oxidation. These positions are activated by the adjacent aromatic rings, making them more susceptible to attack by oxidizing agents compared to the other C-H bonds in the cyclohexane ring.

Rational Design and Synthesis of Functionalized this compound Derivatives

The rational design of functionalized this compound derivatives hinges on leveraging the reactivity of the phenyl groups. The goal is to introduce specific functional groups that can impart desired properties, such as altered solubility, thermal stability, or the ability to coordinate with metal ions for catalytic applications.

Introducing Functional Groups via Electrophilic Substitution: A primary strategy for synthesizing functionalized derivatives would be through electrophilic aromatic substitution. By carefully selecting the reaction conditions and electrophiles, a variety of functional groups can be introduced onto the phenyl rings.

| Reaction | Reagents | Potential Functional Group |

| Nitration | HNO₃/H₂SO₄ | -NO₂ |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | -Br, -Cl |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | -COR |

| Friedel-Crafts Alkylation | RCl/AlCl₃ | -R |

| Sulfonation | SO₃/H₂SO₄ | -SO₃H |

This table outlines potential electrophilic substitution reactions for the functionalization of the phenyl rings in this compound.

Subsequent chemical modifications of these newly introduced functional groups can lead to a diverse library of derivatives. For example, a nitro group can be reduced to an amine, which can then be further functionalized.

Investigation of Electronically and Sterically Modified this compound Scaffolds

Electronic Modifications: The introduction of electron-donating or electron-withdrawing groups onto the phenyl rings can significantly alter the electron density of the aromatic systems.

| Group Type | Examples | Effect on Phenyl Ring |

| Electron-Donating | -OCH₃, -NH₂, -CH₃ | Increases electron density, activates the ring towards electrophilic substitution |

| Electron-Withdrawing | -NO₂, -CN, -CF₃ | Decreases electron density, deactivates the ring towards electrophilic substitution |

This table illustrates the effects of different functional groups on the electronic properties of the phenyl rings.

These electronic modifications can influence the compound's photophysical properties, its ability to participate in charge-transfer interactions, and its reactivity in subsequent chemical transformations.

Steric Modifications: The steric environment of the this compound molecule is largely defined by the spatial arrangement of the three phenyl groups. The cyclohexane ring can exist in different chair conformations, leading to cis and trans isomers with distinct steric profiles. The introduction of bulky substituents on the phenyl rings would further increase steric hindrance around the molecule. This can be strategically employed to control the approach of reactants or to create specific binding pockets in supramolecular assemblies.

Role of this compound and its Derivatives in Catalytic Processes

While there is currently a lack of direct evidence for the use of this compound or its derivatives in catalytic processes, their structural features suggest potential applications.

As Ligands for Metal Catalysts: Functionalized this compound derivatives, particularly those bearing coordinating groups such as amines, phosphines, or carboxylic acids, could serve as ligands for transition metal catalysts. The rigid cyclohexane backbone could provide a well-defined spatial arrangement for the coordinating groups, potentially leading to catalysts with high selectivity. The steric and electronic properties of the scaffold could be tuned to optimize the performance of the catalyst for specific reactions.

In Organocatalysis: The chiral nature of certain stereoisomers of substituted this compound could be exploited in asymmetric organocatalysis. The well-defined three-dimensional structure could create a chiral environment that influences the stereochemical outcome of a reaction.

As Scaffolds for Catalyst Immobilization: The robust nature of the this compound framework makes it a potential candidate for use as a scaffold for immobilizing catalysts. By attaching catalytic moieties to the phenyl rings, it may be possible to create recyclable and more stable catalytic systems.

Applications in Materials Science and Polymer Chemistry

1,3,5-Triphenylcyclohexane as a Component in Polymer Systems and Macromolecular Architectures

The introduction of the this compound moiety into a polymer backbone or as a pendant group can impart specific properties such as increased thermal stability, altered solubility, and modified rheological behavior. The phenyl groups contribute to π-π stacking interactions, which can influence the packing and morphology of the polymer in the solid state.

Research on the Role of this compound in Polystyrene Degradation and Recycling Processes

A significant body of research focuses on this compound as a notable product of polystyrene (PS) degradation. mdpi.comresearchgate.netresearchgate.net Polystyrene, a widely used thermoplastic, can break down under thermal or catalytic conditions, yielding a mixture of compounds, including its monomer (styrene), dimers, and trimers. nih.govdiva-portal.org this compound is one of the identified styrene (B11656) trimers. mdpi.comresearchgate.netnih.gov

The formation of this compound and other oligomers is a key consideration in both the degradation and recycling of polystyrene. In thermal degradation processes like pyrolysis, which aim to convert plastic waste into valuable chemicals or fuels, the yield of different products, including this compound, is dependent on reaction conditions such as temperature and the presence of catalysts. kuleuven.beuclan.ac.ukfsb.hr For instance, acid-catalyzed degradation of polystyrene tends to produce alkylaromatics, while base-catalyzed processes often yield styrene as the main product. kuleuven.be

Recent studies have also explored the biodegradation of polystyrene, for example by the larvae of Tenebrio molitor (mealworms). mdpi.comresearchgate.netmdpi.comscispace.comebi.ac.ukau.dknih.gov In these studies, this compound has been identified as one of the compounds generated during the biodegradation process, alongside other styrene oligomers and volatile compounds. mdpi.comresearchgate.netmdpi.comscispace.comau.dk The identification of such degradation products is crucial for understanding the biological pathways involved in plastic degradation and for developing more effective biorecycling strategies. researchgate.netau.dk The concentration of these trimers has been observed to increase over the course of biodegradation, indicating their formation from the polymer chain. mdpi.com

Table 1: this compound in Polystyrene Degradation Studies

| Degradation Method | Key Findings | References |

| Pyrolysis | Formation of this compound as a styrene trimer. | nih.govglsciences.euchromatographytoday.com |

| Catalytic Degradation | Product distribution, including this compound, is influenced by the type of catalyst (acidic or basic). | kuleuven.be |

| Biodegradation (Tenebrio molitor) | Identified as a product of polystyrene biodegradation. mdpi.comresearchgate.netmdpi.comscispace.comau.dk Its concentration increases during the process. mdpi.com | mdpi.comresearchgate.netmdpi.comscispace.comau.dk |

Design and Fabrication of Novel Materials Utilizing this compound Scaffolds

The rigid, three-dimensional structure of the this compound unit makes it an interesting building block, or scaffold, for the design of novel materials. researchgate.netnih.govmdpi.com In materials science, a scaffold provides a structural framework for the creation of new materials with specific properties. While direct applications are still emerging, the concept is to use the triphenylcyclohexane core to create well-defined spatial arrangements of functional groups.

One area of exploration is in the synthesis of porous organic polymers (POPs). mdpi.commdpi.comnih.govrsc.orgrsc.org These materials are characterized by a high surface area and permanent porosity, making them suitable for applications such as gas storage, separation, and catalysis. By using derivatives of this compound as the building blocks, it is possible to create porous networks with specific pore sizes and chemical functionalities. The synthesis of such polymers often involves reactions like Friedel-Crafts alkylation to link the aromatic units. mdpi.com

Supramolecular Assembly and Self-Organized Structures Incorporating this compound Analogues

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, can lead to the spontaneous formation of well-ordered, complex structures through a process called self-assembly. wikipedia.orgnih.govboekhovenlab.com

Analogues of this compound, such as 1,3,5-benzenetricarboxylic acid (trimesic acid) and 1,3,5-trihydroxybenzene, have been extensively studied as building blocks for supramolecular assembly. rsc.orgresearchgate.net These molecules, with their threefold symmetry, can form intricate two- and three-dimensional networks through hydrogen bonding and other non-covalent interactions. For example, trimesic acid is known to form a variety of crystalline structures, including layered and porous networks, often in combination with other molecules. rsc.org

While research on the direct use of this compound in supramolecular assembly is less common, its structural motifs are relevant. The phenyl groups can participate in π-π stacking, and the cyclohexane (B81311) ring provides a specific conformational geometry. Derivatives of this compound with functional groups capable of forming non-covalent bonds could be designed to self-assemble into specific architectures like gels, liquid crystals, or other ordered materials. nih.govmdpi.com

Analytical Techniques for Material Characterization and Quantification of this compound in Complex Matrices

The identification and quantification of this compound, particularly in the context of polystyrene degradation and food contact materials, require sensitive and specific analytical techniques. ebi.ac.uknih.govfoodb.cahmdb.ca Given its presence in complex mixtures, chromatographic methods are often the preferred approach. mdpi.comresearchgate.netmdpi.com

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for this purpose. mdpi.comresearchgate.netmdpi.comau.dkresearchgate.net Pyrolysis-GC-MS (Py-GC-MS) is particularly useful for analyzing solid polymer samples. nih.govglsciences.euchromatographytoday.comresearchgate.net In this method, the polymer is heated to a high temperature in the absence of oxygen, causing it to break down into smaller, volatile fragments. These fragments, including this compound, are then separated by the gas chromatograph and identified by the mass spectrometer. nih.govglsciences.euchromatographytoday.com This technique allows for the characterization of the polymer's composition and the identification of its degradation products. nih.govglsciences.eu

For liquid samples, such as extracts from biological matrices or food simulants, liquid-liquid extraction followed by GC-MS analysis is a common workflow. researchgate.net The choice of extraction solvent is critical to ensure efficient recovery of the target analyte. Dichloromethane is a frequently used solvent for this purpose. researchgate.netresearchgate.net

Table 2: Analytical Methods for this compound

| Analytical Technique | Application | Key Features | References |

| Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) | Analysis of solid polymer samples (e.g., polystyrene). | Allows for the identification of degradation products, including this compound, directly from the polymer matrix. | nih.govglsciences.euchromatographytoday.comresearchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification in liquid extracts (e.g., from biodegradation studies, food simulants). | High sensitivity and specificity for identifying and quantifying this compound in complex mixtures. | mdpi.comresearchgate.netmdpi.comau.dkresearchgate.net |

| Liquid-Liquid Extraction | Sample preparation for GC-MS analysis of liquid matrices. | Concentrates the analyte and removes interfering substances. | researchgate.net |

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Studies of Electronic Structure, Bonding, and Molecular Orbitals

Quantum mechanical (QM) methods are fundamental to understanding the electronic behavior of molecules. researchgate.net By solving approximations of the Schrödinger equation, these methods elucidate the electronic structure, distribution of electron density, and the nature of chemical bonds within 1,3,5-triphenylcyclohexane. researchgate.net

Key areas of investigation include:

Electron Density Distribution: QM calculations can map the electron density, revealing regions of high and low electron concentration. In this compound, the aromatic phenyl groups are expected to be electron-rich, influencing the molecule's intermolecular interactions and reactivity.

Molecular Orbitals: The study of molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial. chadsprep.comyoutube.com The energy and shape of these frontier orbitals determine the molecule's electronic properties and its propensity to participate in chemical reactions. For this compound, the HOMO is likely to be associated with the π-systems of the phenyl rings, while the LUMO would represent the lowest energy state for an additional electron. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and electronic excitation energies. youtube.com

Bonding Analysis: QM methods can analyze the nature of the covalent bonds within the molecule, including bond orders and the degree of π-character in the phenyl rings. This information is essential for a complete understanding of the molecule's structural stability.

While specific quantum mechanical studies exclusively focused on this compound are not extensively documented in the provided results, the principles of QM are broadly applicable. researchgate.netnih.gov For instance, Density Functional Theory (DFT) is a versatile method for investigating electronic properties, and post-Hartree-Fock methods can provide more accurate energy calculations. researchgate.net These computational techniques are instrumental in predicting molecular structures and simulating spectroscopic properties. researchgate.net

Molecular Dynamics and Monte Carlo Simulations of Conformational Landscapes and Dynamics

The conformational flexibility of the cyclohexane (B81311) ring and the orientation of the three phenyl substituents give rise to a complex conformational landscape for this compound. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to explore this landscape and understand the dynamic behavior of the molecule. nih.govupc.edunih.gov

Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities over time. mdpi.com This allows for the study of conformational changes, such as the chair-to-boat interconversion of the cyclohexane ring, and the rotational dynamics of the phenyl groups. nih.gov By simulating the system at different temperatures, one can observe the types of interconversions and correlate them with energy barriers. nih.gov

Monte Carlo (MC) Simulations: MC methods use random sampling to explore the conformational space of a molecule. diva-portal.org By generating a large number of random conformations and evaluating their energies, a statistical representation of the conformational landscape can be obtained. upc.edunih.gov This can identify the most stable (lowest energy) conformations and the relative populations of different conformers at a given temperature.

For this compound, the primary conformational question is the axial versus equatorial preference of the phenyl groups. The cis,cis-isomer, with all three phenyl groups on the same side of the cyclohexane ring, can exist in a chair conformation with one axial and two equatorial phenyl groups or vice versa. The cis,trans-isomer would have different arrangements. MD and MC simulations can quantify the energy differences between these conformers, revealing the most stable arrangements.

| Computational Method | Application to this compound | Key Insights |

| Molecular Dynamics (MD) | Simulating the time evolution of atomic positions. | Conformational transitions (e.g., chair-boat), rotational dynamics of phenyl groups, and temperature-dependent behavior. nih.gov |

| Monte Carlo (MC) | Statistical sampling of the conformational space. | Identification of low-energy conformers, relative conformational energies, and equilibrium populations of different isomers. diva-portal.orguu.nl |

Computational Prediction of Reactivity and Mechanistic Pathways

Computational chemistry offers valuable tools for predicting the reactivity of this compound and elucidating the mechanisms of its potential reactions. frontiersin.orgcecam.org By modeling the potential energy surface (PES) of a reaction, chemists can identify transition states and intermediates, and calculate activation energies. core.ac.uk

Predicting Sites of Reactivity: The calculated electronic structure can indicate the most likely sites for electrophilic or nucleophilic attack. For this compound, the electron-rich phenyl rings are potential sites for electrophilic aromatic substitution. The specific positions on the rings (ortho, meta, para) that are most reactive can be predicted by examining the distribution of electron density and the energies of the molecular orbitals.

Elucidating Reaction Mechanisms: For a proposed reaction, computational methods can map out the entire reaction pathway, from reactants to products, through any transition states and intermediates. arxiv.org This provides a detailed, step-by-step understanding of how the reaction occurs. For example, the mechanism of its formation from styrene (B11656) trimers could be investigated. ebi.ac.ukresearchgate.net DFT calculations are often employed to assess the viability of proposed biosynthetic or synthetic pathways. frontiersin.org

The development of machine learning models is also enhancing the prediction of reaction outcomes and regioselectivity. nih.govrsc.org

Development and Validation of Force Fields for Phenylcyclohexane (B48628) Systems

Molecular mechanics force fields are a set of empirical energy functions and parameters that describe the potential energy of a system of atoms. wolfram.com They are essential for performing large-scale simulations, such as MD and MC, which would be computationally prohibitive with quantum mechanical methods. wolfram.comnih.gov

Force Field Parametrization: The accuracy of a molecular mechanics simulation is highly dependent on the quality of the force field parameters. core.ac.uk These parameters, which include terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic), are typically derived from experimental data and/or high-level quantum mechanical calculations. core.ac.ukwolfram.com For phenylcyclohexane systems, specific parameters for the interactions involving the phenyl and cyclohexane moieties are required.

Validation: Once a force field is developed, it must be validated by comparing its predictions to known experimental or high-level computational data. researchgate.net For phenylcyclohexane, this could involve comparing calculated conformational energies, geometries, and vibrational frequencies with experimental values. researchgate.net Several universal force fields like MM+, UFF, and Dreiding can be used, but their performance can vary. nih.gov The development of specialized force fields for specific molecular classes, such as liquid-crystal forming molecules, highlights the need for careful parametrization. acs.org

| Force Field Type | Description | Relevance to this compound |

| Universal Force Fields (e.g., UFF, Dreiding) | Designed to be applicable to a wide range of molecules. | Can provide initial estimates, but may lack accuracy for specific conformational details of substituted cyclohexanes. nih.gov |

| Specialized Force Fields (e.g., MM3, MMFF94) | Optimized for specific classes of molecules, offering higher accuracy. | More reliable for detailed conformational analysis of phenylcyclohexanes, provided appropriate parameters exist or are developed. nih.gov |

| Reactive Force Fields | Capable of describing the formation and breaking of chemical bonds. | Useful for simulating chemical reactions involving this compound. |

In Silico Modeling of Intermolecular Interactions and Aggregation Behavior

In silico modeling provides a means to study how molecules of this compound interact with each other and with other molecules, leading to an understanding of its aggregation behavior and bulk properties.

Intermolecular Interactions: The primary intermolecular forces for this compound are van der Waals interactions (specifically, London dispersion forces) and π-π stacking interactions between the phenyl rings. Computational models can quantify the strength and geometry of these interactions.

Aggregation and Self-Assembly: By simulating a system containing many molecules of this compound, it is possible to observe how they aggregate. This can reveal tendencies for self-assembly into ordered structures, which is relevant for understanding its solid-state properties and its behavior in solution at high concentrations. Kinetic Monte Carlo simulations can be a valuable tool for studying such aggregation phenomena and switching kinetics in molecular systems. rsc.org

Solvation Effects: Computational models can also simulate this compound in different solvents to predict its solubility and how the solvent influences its conformational preferences and aggregation.

The use of in silico methods, including molecular docking, can also predict the interaction of this compound with biological macromolecules, which is relevant in contexts like toxicology studies. usask.canano-ntp.com

Environmental Distribution and Advanced Detection Methodologies

Research on the Environmental Occurrence and Distribution of 1,3,5-Triphenylcyclohexane

This compound is a styrene (B11656) trimer, an oligomer formed during the polymerization of styrene. Its presence in the environment is primarily linked to the widespread use and degradation of polystyrene plastics. ebi.ac.uk As an impurity and decomposition product of polystyrene, it can be released into various environmental compartments. ebi.ac.uk

Research has confirmed the presence of this compound in marine environments. A notable study on the offshore sediments of South Korea identified several styrene oligomers, including this compound. bver.co.kr This study highlights that these plastic-derived compounds are distributed in marine sediments, indicating their persistence and accumulation in aquatic ecosystems. The concentrations detected in this particular study provide a quantitative measure of the extent of this contamination. bver.co.kr Styrene oligomers, including trimers, are considered estrogenic micropollutants and their distribution is influenced by leaching from sources like expanded polystyrene (EPS) and subsequent environmental dilution. nih.gov

The following table summarizes the concentration of this compound found in the offshore sediment study.

| Compound | Environmental Matrix | Location | Concentration (ng g⁻¹ OC) | Reference |

|---|---|---|---|---|

| This compound | Offshore Sediment | South Korea | Mean: 350 (Range: 80-790) | bver.co.kr |

Development and Validation of Advanced Analytical Methods for Environmental Monitoring of this compound

The detection and quantification of this compound in environmental samples necessitate sensitive and specific analytical methods due to the complexity of the matrices and the typically low concentrations of the analyte. The primary and most established technique for the analysis of styrene and its low molecular weight oligomers is Gas Chromatography coupled with Mass Spectrometry (GC-MS). researchgate.netcdc.gov

Extraction : The initial step involves extracting the target compounds from the sample matrix. Various organic solvents are used for this purpose, with dichloromethane (DCM) being commonly employed for extracting styrene oligomers from solid samples and natural waters. researchgate.net

Cleanup : Sample extracts often contain a multitude of co-extracted substances that can interfere with the analysis. Therefore, a cleanup procedure is typically required to remove these interferences before instrumental analysis.

Analysis : The cleaned extract is then analyzed using GC-MS. The gas chromatograph separates the individual compounds in the mixture based on their volatility and interaction with the chromatographic column. cdc.gov The mass spectrometer then detects the separated compounds, providing both identification based on their unique mass spectrum and quantification. cdc.gov For enhanced specificity, tandem mass spectrometry (MS/MS) can be utilized. nih.gov

The choice of specific instrumentation and parameters allows for very low detection limits, which is crucial for environmental monitoring. For instance, a new analytical method developed for styrene monomer, dimers, and trimers reported a detection limit of 3.3 μg L⁻¹ in sand and seawater samples. researchgate.net

The table below outlines the key aspects of the analytical methodology for this compound and related styrene oligomers.

| Analytical Step | Technique/Method | Description | Reference |

|---|---|---|---|

| Sample Preparation | Solvent Extraction | Extraction of oligomers from solid or liquid samples using solvents such as dichloromethane (DCM). | researchgate.net |

| Instrumental Analysis | Gas Chromatography (GC) | Separates volatile and semi-volatile compounds from a mixture. High-resolution capillary columns are often used for complex environmental samples. | cdc.gov |

| Detection & Identification | Mass Spectrometry (MS) | Provides specific identification based on the mass-to-charge ratio of fragmented ions. Quadrupole mass spectrometers are commonly used for oligomers under 1000 Da. | researchgate.netcdc.gov |

| Quantification | GC-MS | Concentrations are determined by comparing the instrument's response to the analyte with its response to certified reference standards. | researchgate.net |

Studies on Environmental Transformation and Degradation Pathways

The environmental fate of this compound, like other styrene oligomers (SOs), is a subject of concern due to its potential persistence. As of late 2023, there is a notable lack of experimental studies specifically investigating the aquatic and atmospheric degradation pathways of these compounds. nih.govresearchgate.net

However, predictive models have been employed to estimate their environmental behavior. An in-silico study using the U.S. Environmental Protection Agency's EPI Suite™ program predicted that the biodegradability of styrene oligomers is likely to be "relatively very slow in the environment". nih.govresearchgate.net This suggests that this compound may persist for extended periods, allowing for accumulation in compartments such as sediment.

The primary degradation pathways for organic chemicals in the environment are categorized as biotic (biological degradation) and abiotic (non-biological degradation).

Biotic Degradation : This process involves the breakdown of chemical structures by microorganisms. nih.gov While specific bacteria capable of degrading this compound have not been identified, microorganisms are known to degrade other complex cyclic hydrocarbons, often by initially oxidizing a side chain followed by further breakdown. nih.gov The prediction of slow biodegradation for SOs indicates that such microbial pathways may not be efficient for this compound. nih.govresearchgate.net

Abiotic Degradation : This involves processes like photolysis (breakdown by light) and oxidation. The predictive modeling study suggested that in the atmosphere, styrene oligomers are more likely to be effectively decomposed by reacting with hydroxyl radicals (OH•) than by reacting with ozone. nih.govresearchgate.net In aquatic systems, the large, non-volatile nature of this compound means that processes like volatilization, which are significant for the styrene monomer, are likely negligible. styrene.org

Future Research Directions and Emerging Paradigms

Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies

Future research into the synthesis of 1,3,5-triphenylcyclohexane and its derivatives is increasingly focused on developing unconventional and sustainable methods that offer greater efficiency and environmental compatibility compared to traditional approaches.

Photocatalytic Synthesis: Visible-light photocatalysis has emerged as a powerful tool for constructing complex molecular architectures under mild conditions. chemrxiv.org Future investigations could explore the use of photoredox catalysis to synthesize substituted this compound analogues. For instance, a tandem carbene and photoredox-catalyzed process could be adapted for the convergent synthesis of functionalized cyclohexanone (B45756) precursors, which could then be converted to the corresponding triphenylcyclohexane derivatives. nih.gov This approach offers the potential for constructing multiple C-C bonds in a single step, minimizing the need for harsh reagents and elevated temperatures. nih.gov

Mechanochemical Synthesis: Mechanochemistry, which utilizes mechanical force to induce chemical reactions, presents a solvent-free and often more efficient alternative to conventional solution-based synthesis. nih.govirb.hr The application of ball milling techniques to the synthesis of this compound derivatives could lead to reduced reaction times, higher yields, and a significant decrease in solvent waste. beilstein-journals.org Research in this area could draw inspiration from the successful mechanochemical synthesis of other complex organic molecules, such as aromatic sulfonamides and hyper-crosslinked cyclodextrin (B1172386) polymers. beilstein-journals.orgrsc.org

The following table summarizes potential sustainable synthetic methodologies for this compound derivatives:

| Methodology | Potential Advantages | Key Research Focus |

| Photocatalysis | Mild reaction conditions, high selectivity, use of visible light as a renewable energy source. | Development of novel photocatalysts, exploration of tandem reaction sequences, synthesis of asymmetrically substituted derivatives. |

| Mechanochemistry | Solvent-free, reduced energy consumption, shorter reaction times, potential for scalability. | Optimization of milling conditions (frequency, ball size), investigation of catalyst-free transformations, synthesis of novel co-crystals. |

| Biocatalysis | High stereoselectivity, use of renewable resources, biodegradable catalysts (enzymes). | Identification of enzymes capable of catalyzing the formation of the cyclohexane (B81311) ring, genetic engineering of enzymes for enhanced activity and substrate scope. |

Advancements in Materials Science Applications and Functional Devices

The incorporation of the this compound scaffold into advanced materials is a promising area of future research, with potential applications in organic electronics and functional polymers.

Organic Light-Emitting Diodes (OLEDs): Derivatives of the closely related 1,3,5-triphenylbenzene (B1329565) have shown promise as host materials and hole transport layers in OLEDs. uniss.itresearchgate.netelsevierpure.com The non-planar, C3-symmetric structure of this compound could be advantageous in preventing intermolecular aggregation, a common issue that can quench luminescence in the solid state. Future research could focus on synthesizing this compound derivatives with appropriate electronic properties for use in OLEDs. Conformational studies of such derivatives would be crucial to understand the structure-property relationships that govern device performance. mdpi.com

Organic Photovoltaics (OPVs): The development of novel non-fullerene acceptors has significantly advanced the efficiency of organic solar cells. 1-material.comrsc.orgtue.nl The this compound core could serve as a three-dimensional scaffold for the synthesis of new donor or acceptor materials for OPVs. By attaching various electroactive groups to the phenyl rings, the electronic properties of the resulting molecules could be fine-tuned to optimize their performance in photovoltaic devices. The inherent flexibility of the cyclohexane ring may also influence the morphology of the bulk heterojunction, a critical factor in determining device efficiency.

Interfacing this compound Research with Nanoscience and Optoelectronics

The unique three-dimensional structure of this compound makes it an attractive building block for the construction of well-defined nanoscale architectures and materials with interesting optoelectronic properties.

Supramolecular Chemistry and Self-Assembly: Analogues of this compound, such as 1,3,5-benzenetricarboxylic acid, are well-known for their ability to form ordered supramolecular structures through non-covalent interactions like hydrogen bonding and π-π stacking. Future research could explore the self-assembly of functionalized this compound derivatives into discrete nanostructures, such as nanotubes, vesicles, or extended networks. rsc.org These self-assembled materials could find applications in areas such as drug delivery, sensing, and catalysis.

Molecular Scaffolding in Nanomaterials: The rigid yet non-planar framework of this compound can be utilized as a scaffold to organize functional molecules in three dimensions. This preorganization can be beneficial in the design of molecular receptors and hosts for specific guest molecules. researchgate.net Furthermore, incorporating this scaffold into covalent organic frameworks (COFs) or metal-organic frameworks (MOFs) could lead to materials with tailored porosity and functionality for applications in gas storage, separation, and catalysis. nih.gov

The following table outlines potential applications of this compound in nanoscience and optoelectronics:

| Research Area | Potential Application | Key Properties of this compound |

| Supramolecular Chemistry | Nanosensors, drug delivery systems, molecular machines. | Defined stereochemistry, potential for directional non-covalent interactions. |

| Nanomaterials | Porous materials for gas storage, catalysts, components for molecular electronics. | Rigid C3-symmetric scaffold, tunable functionality through peripheral modifications. |

| Optoelectronics | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs). | Non-planar structure to prevent aggregation, potential for high thermal stability. |

Collaborative Research Initiatives in Structural Organic Chemistry and Advanced Spectroscopy

A deeper understanding of the structure-property relationships of this compound and its derivatives will require collaborative efforts between synthetic chemists, spectroscopists, and computational chemists.

Advanced NMR Spectroscopy: The conformational flexibility of the cyclohexane ring and the potential for multiple stereoisomers make this compound a challenging yet rewarding target for advanced NMR studies. spectrabase.com Collaborative research could employ techniques such as variable-temperature NMR and two-dimensional NMR spectroscopy to elucidate the conformational dynamics and stereochemistry of novel derivatives. ipb.pt These experimental studies, in conjunction with computational modeling, will provide a detailed picture of the molecule's behavior in solution.

Computational Chemistry: Density functional theory (DFT) calculations have already provided insights into the conformational preferences of this compound, suggesting that equatorial phenyl groups can exhibit partial conjugation with the sigma framework of the cyclohexane ring. Future collaborative research will likely involve more sophisticated computational methods to predict the electronic and optical properties of new derivatives, guiding the design of materials for specific applications in materials science and optoelectronics. These theoretical investigations will be essential for understanding the fundamental principles that govern the performance of devices incorporating these molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products